molecular formula C9H6ClF3OS B6312190 4-(2-Chloro-1,1,2-trifluoroethylthio)benzaldehyde, 96% CAS No. 1357625-54-7

4-(2-Chloro-1,1,2-trifluoroethylthio)benzaldehyde, 96%

Cat. No. B6312190
CAS RN: 1357625-54-7
M. Wt: 254.66 g/mol
InChI Key: NJMOKNDBAWIABU-UHFFFAOYSA-N
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Description

4-(2-Chloro-1,1,2-trifluoroethylthio)benzaldehyde, or 4-CFTB, is an organosulfur compound with a range of potential applications in both scientific research and industry. It is a colorless liquid with a melting point of -78 °C and a boiling point of 93 °C. 4-CFTB is used in a variety of organic synthesis reactions and has been explored for its potential use as a pharmaceutical agent.

Scientific Research Applications

4-CFTB has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis reactions, such as the synthesis of 4-chloro-3-methylthiobenzaldehyde. It has also been used as a ligand in coordination chemistry, for example, to form complexes with transition metals such as palladium and ruthenium. Additionally, 4-CFTB has been studied for its potential use as a pharmaceutical agent, as it has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models.

Mechanism of Action

The mechanism of action of 4-CFTB is not yet fully understood. However, it is believed that its anti-inflammatory, analgesic, and antipyretic effects are due to its ability to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. Additionally, 4-CFTB is thought to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells.
Biochemical and Physiological Effects
4-CFTB has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to possess antioxidant activity, scavenging reactive oxygen species and preventing oxidative damage to cells. Additionally, 4-CFTB has been shown to have antidiabetic effects, potentially due to its ability to inhibit the activity of the enzyme alpha-glucosidase, which is responsible for the breakdown of carbohydrates.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-CFTB in lab experiments is its low cost and availability. Additionally, 4-CFTB is a relatively stable compound, making it easy to store and handle. However, 4-CFTB is a highly reactive compound and must be handled with care. Additionally, its low boiling point makes it difficult to use for certain applications.

Future Directions

Future research on 4-CFTB could focus on its potential applications as a pharmaceutical agent. Additional studies could be conducted to elucidate its mechanism of action and to explore its potential therapeutic uses. Additionally, further research could be conducted to explore its potential use as a ligand in coordination chemistry. Finally, research could be conducted to explore its potential use as a reagent in organic synthesis reactions.

Synthesis Methods

4-CFTB is synthesized through a reaction between 2-chloro-1,1,2-trifluoroethanethiol and 4-chlorobenzaldehyde. This reaction is conducted in the presence of an aqueous base, such as sodium hydroxide, and a suitable solvent, such as tetrahydrofuran. The reaction proceeds via a nucleophilic substitution reaction, with the thiol acting as the nucleophile and the aldehyde acting as the electrophile. The reaction produces 4-CFTB as the main product, along with a small amount of byproducts.

properties

IUPAC Name

4-(2-chloro-1,1,2-trifluoroethyl)sulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3OS/c10-8(11)9(12,13)15-7-3-1-6(5-14)2-4-7/h1-5,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMOKNDBAWIABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)SC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-1,1,2-trifluoroethylthio)benzaldehyde

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